molecular formula C8H6ClIO B2866070 1-(3-Chloro-4-iodophenyl)ethan-1-one CAS No. 149936-78-7

1-(3-Chloro-4-iodophenyl)ethan-1-one

Cat. No.: B2866070
CAS No.: 149936-78-7
M. Wt: 280.49
InChI Key: IUGJRKOVUITTKM-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-iodophenyl)ethan-1-one is an organic compound with the molecular formula C8H6ClIO It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine and iodine atoms

Scientific Research Applications

1-(3-Chloro-4-iodophenyl)ethan-1-one has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Chloro-4-iodophenyl)ethan-1-one can be synthesized through several methods. One common approach involves the iodination of 3-chloroacetophenone. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom into the phenyl ring .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a crystalline form .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-iodophenyl)ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

    Coupling Reactions: It serves as a substrate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl compounds[][2].

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions[][2].

Major Products Formed

    Substitution Products: Various substituted phenyl ethanones.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

    Coupling Products: Biaryl compounds[][2].

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-iodophenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Iodophenyl)ethan-1-one: Similar structure but lacks the chlorine atom.

    1-(3-Chloro-4-methoxyphenyl)ethan-1-one: Similar structure with a methoxy group instead of iodine.

    4-Iodoacetophenone: Similar structure but lacks the chlorine atom.

Properties

IUPAC Name

1-(3-chloro-4-iodophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGJRKOVUITTKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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